

chemical structure and properties of 2-(3-Chlorophenyl)azepane

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)azepane

CAS No.: 383129-21-3

Cat. No.: B1608781

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Technical Monograph: 2-(3-Chlorophenyl)azepane

Chemical Entity Profile & Synthetic Methodology

Executive Summary & Chemical Identity

2-(3-Chlorophenyl)azepane is a seven-membered saturated heterocyclic amine belonging to the class of 2-arylazepanes. Structurally, it represents a ring-expanded analog of 2-phenylpiperidine and shares pharmacophoric features with arylcyclohexylamines.

In drug discovery, the azepane scaffold is frequently utilized to modulate the conformational flexibility of ligands targeting the NMDA receptor complex or monoamine transporters (DAT/NET). The meta-chloro substitution on the phenyl ring is a strategic medicinal chemistry modification designed to enhance metabolic stability by blocking the primary site of oxidative metabolism (para-position) and influencing the electronic density of the aromatic system.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Property	Value / Description
IUPAC Name	2-(3-chlorophenyl)azepane
Molecular Formula	C ₁₂ H ₁₆ ClN
Molecular Weight	209.72 g/mol
CAS Number	Not widely listed; Isomer of 383129-18-8 (4-Cl variant)
Core Scaffold	Azepane (Hexamethyleneimine)
Basicity (Predicted pKa)	~10.2 (Secondary Amine)
LogP (Predicted)	3.1 – 3.4 (Lipophilic, CNS penetrant)
Appearance	Colorless to pale yellow oil (Free base); White solid (HCl salt)

Structural Analysis & Pharmacological Logic

The transition from a six-membered piperidine ring to a seven-membered azepane ring introduces specific conformational properties that alter receptor binding kinetics.

Conformational Flexibility

Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This increased entropy can allow the molecule to adopt unique binding poses within the orthosteric sites of the NMDA receptor or the Dopamine Transporter (DAT), potentially inducing "functional selectivity" or partial agonism/antagonism profiles distinct from their piperidine counterparts (e.g., methylphenidate analogs).

The meta-Chloro Substituent

The inclusion of a chlorine atom at the 3-position (meta) serves two critical functions:

- **Metabolic Blockade:** It sterically and electronically hinders CYP450-mediated hydroxylation at the adjacent positions, significantly extending the biological half-life compared to the unsubstituted parent compound.

- **Electronic Modulation:** The electron-withdrawing nature of chlorine lowers the pKa of the secondary amine slightly (inductive effect), potentially altering the ratio of ionized to unionized species at physiological pH, which influences membrane permeability and blood-brain barrier (BBB) transport.

Synthetic Methodologies

Synthesis of 2-arylazepanes is non-trivial due to the thermodynamic challenges of forming seven-membered rings. Two primary routes are recommended: the Classical Schmidt Rearrangement (for scale-up) and the Modern Photochemical Ring Expansion (for library generation).

Pathway A: The Schmidt Rearrangement (Classical)

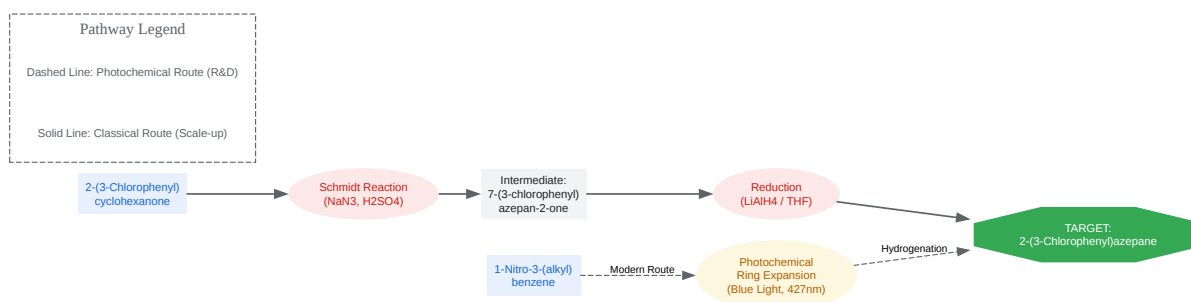
This route relies on the ring expansion of a cyclohexanone precursor. It is robust, cost-effective, and scalable.

- **Precursor Synthesis:** Grignard addition of 3-chlorophenylmagnesium bromide to cyclohexanone (followed by oxidation) or direct arylation to yield 2-(3-chlorophenyl)cyclohexanone.
- **Ring Expansion:** Treatment with hydrazoic acid (generated in situ from $\text{NaN}_3/\text{H}_2\text{SO}_4$) effects the Schmidt rearrangement, inserting a nitrogen atom to form the lactam: 7-(3-chlorophenyl)azepan-2-one.
- **Reduction:** The lactam is reduced using Lithium Aluminum Hydride (LiAlH_4) to yield the final amine.

Pathway B: Photochemical Dearomative Skeletal Editing (Modern)

Recent advances (Manchester, 2023) allow for the direct conversion of nitroarenes into azepanes. This method uses blue light irradiation to convert a nitro group into a singlet nitrene, which mediates a skeletal insertion into the benzene ring, followed by hydrogenation.^[1] This is a high-value route for generating diverse libraries from simple nitrobenzene precursors.

Visualization of Synthetic Logic



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Figure 1: Comparative synthetic strategies. The Classical Route (top) is preferred for gram-scale synthesis, while the Photochemical Route (bottom) is ideal for rapid analog generation.

Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of **2-(3-chlorophenyl)azepane** via Lactam Reduction. Safety

Warning: Hydrazoic acid is explosive and highly toxic. LiAlH₄ is pyrophoric. All operations must be conducted in a fume hood with blast shields.

Step 1: Schmidt Rearrangement

- Setup: Charge a 500 mL 3-neck round-bottom flask with 2-(3-chlorophenyl)cyclohexanone (10.0 g, 48 mmol) and CHCl₃ (100 mL). Cool to 0°C.
- Acidification: Add concentrated H₂SO₄ (20 mL) dropwise, maintaining temperature <5°C.
- Azide Addition: Add Sodium Azide (NaN₃, 3.4 g, 52 mmol) in small portions over 1 hour.
Caution: Gas evolution (N₂).

- Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane) for disappearance of ketone.
- Workup: Pour onto crushed ice (200 g). Neutralize with NaOH (aq) to pH 8. Extract with DCM (3 x 50 mL). Dry organics (MgSO₄) and concentrate to yield the crude lactam.

Step 2: Lactam Reduction

- Activation: In a dry 2-neck flask under Argon, suspend LiAlH₄ (2.5 g, 65 mmol) in anhydrous THF (50 mL).
- Addition: Dissolve the crude lactam (from Step 1) in anhydrous THF (30 mL) and add dropwise to the hydride suspension. The mixture will reflux gently.
- Reflux: Heat to reflux for 4 hours to ensure complete reduction of the amide carbonyl.
- Quench (Fieser Method): Cool to 0°C. Carefully add: 2.5 mL H₂O, 2.5 mL 15% NaOH, 7.5 mL H₂O. Stir until a granular white precipitate forms.
- Isolation: Filter off aluminum salts. Acidify filtrate with HCl/Ether to precipitate **2-(3-chlorophenyl)azepane** hydrochloride. Recrystallize from Isopropanol/Ether.

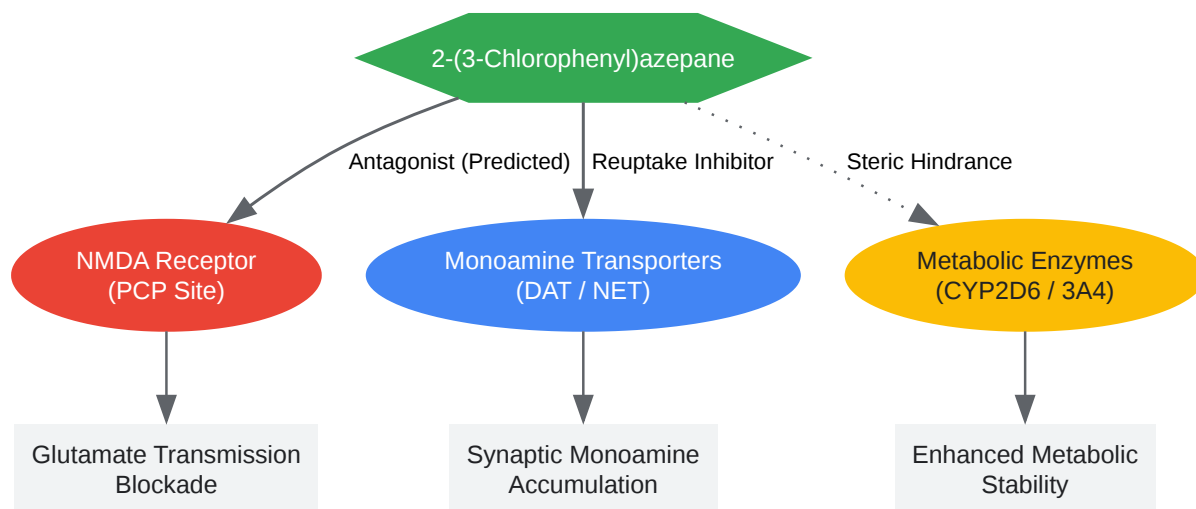
Pharmacological & Signaling Implications[2][6][8][10][11]

The biological activity of **2-(3-chlorophenyl)azepane** is predicted to be multimodal, primarily interacting with monoaminergic systems.

Structure-Activity Relationship (SAR) Map

- Ring Size (7-membered): Increases lipophilicity and alters selectivity compared to piperidines. Often shifts affinity towards NMDA receptors (PCP-site) or Sigma receptors.
- Secondary Amine: Essential for ionic bonding with the aspartate residue in the receptor binding pocket.
- 3-Cl Substitution: Increases affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) compared to the unsubstituted analog.

Signaling Pathway Interaction



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Figure 2: Predicted pharmacodynamics. The molecule acts as a dual-action ligand, modulating glutamatergic and monoaminergic transmission.

References

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